3-Methylcatechol-d3

Description

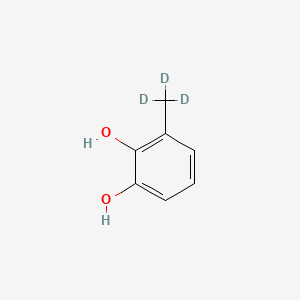

Structure

3D Structure

Properties

IUPAC Name |

3-(trideuteriomethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSWEKYNAOWQDF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676028 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189946-33-5 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylcatechol-d3 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Quantitative Analysis

In the precise world of analytical chemistry, particularly in regulated sectors such as drug development and environmental monitoring, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards has become the gold standard for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the highest fidelity of results. This guide provides a detailed technical overview of 3-Methylcatechol-d3, a deuterated analog of 3-methylcatechol, and its application as an internal standard for the robust quantification of its non-labeled counterpart.

3-Methylcatechol (3-methylbenzene-1,2-diol) is a phenolic compound of interest in various fields, including as a biomarker of exposure to toluene and in studies of environmental contaminants.[1][2] Accurate quantification of this analyte in complex biological and environmental matrices necessitates a reliable internal standard that can account for variations during sample processing and analysis. This compound serves this critical function.

Physicochemical Properties and Chemical Structure

This compound is a stable, isotopically enriched form of 3-methylcatechol where three hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to the analyte of interest but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer.

Chemical Structure of this compound

The deuterium atoms in this compound are located on the methyl group, as indicated by the synonym 1,2-Dihydroxy-3-(methyl-d3)benzene.[3] This placement is crucial as it minimizes the potential for hydrogen-deuterium exchange during sample preparation and analysis, ensuring the isotopic integrity of the standard.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of 3-(methyl-d3)benzene-1,2-diol.

Comparative Physicochemical Data

The key difference between 3-Methylcatechol and its deuterated analog is the molecular weight, which is fundamental to its function as an internal standard in mass spectrometry.

| Property | 3-Methylcatechol | This compound |

| Molecular Formula | C₇H₈O₂[1][2][4] | C₇H₅D₃O₂[5] |

| Molecular Weight | 124.14 g/mol [1][4] | 127.16 g/mol [5] |

| Appearance | White to brown-grey crystalline powder[2][4] | Not specified, expected to be similar |

| Melting Point | 65-68 °C[4] | Not specified, expected to be similar |

| Boiling Point | 241 °C[1][2] | Not specified, expected to be similar |

| CAS Number | 488-17-5[1][2][4] | Not explicitly available |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is an application of the isotope dilution mass spectrometry (IDMS) principle. This is considered a definitive method for quantification due to its high precision and accuracy.

The core principle relies on the addition of a known quantity of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (3-Methylcatechol) at the earliest possible stage of the analytical workflow. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample extraction, cleanup, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the two compounds are separated based on their mass-to-charge ratio (m/z). The ratio of the detector response of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant regardless of sample loss, thereby correcting for variations and ensuring an accurate measurement.

Diagram: Isotope Dilution Mass Spectrometry Workflow

Caption: Generalized workflow for quantitative analysis using isotope dilution mass spectrometry.

Exemplary Protocol: Quantification of 3-Methylcatechol in a Biological Matrix

The following is a representative, not exhaustive, protocol for the quantification of 3-Methylcatechol in a biological matrix, such as urine, using this compound as an internal standard with LC-MS/MS. This protocol is based on common practices for the analysis of similar phenolic compounds.

Preparation of Standards and Reagents

-

Stock Solutions: Prepare individual stock solutions of 3-Methylcatechol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of 3-Methylcatechol by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation

-

Thawing and Aliquoting: Thaw the biological samples (e.g., urine) and vortex to ensure homogeneity. Aliquot 100 µL of each sample, calibrator, and quality control sample into a microcentrifuge tube.

-

Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube, except for the blank matrix samples.

-

Hydrolysis (for conjugated metabolites): For the analysis of total 3-Methylcatechol, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required to cleave conjugated metabolites.

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Protein Precipitation: Add a precipitating agent (e.g., 300 µL of ice-cold acetonitrile), vortex vigorously, and centrifuge at high speed to pellet the proteins.

-

Liquid-Liquid Extraction (LLE): Alternatively, use a suitable organic solvent (e.g., ethyl acetate) for extraction.

-

-

Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically suitable for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenolic compounds.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 3-Methylcatechol and this compound. The mass shift of +3 Da for the deuterated standard will allow for their distinct detection.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

-

Concentration Calculation: Determine the concentration of 3-Methylcatechol in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 3-methylcatechol in complex sample matrices. Its chemical and physical similarity to the native analyte, combined with its distinct mass, allows it to effectively compensate for analytical variability when used in isotope dilution mass spectrometry methods. The principles and exemplary protocol outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods for this important compound in various scientific and developmental applications.

References

-

PubChem. 3-Methylcatechol. [Link]

-

The Good Scents Company. 3-methyl catechol. [Link]

-

Wikipedia. 3-Methylcatechol. [Link]

-

FooDB. 3-Methylcatechol. [Link]

-

Suzhou Health Chemicals Co., Ltd. 3-Methylcatechol. [Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Denver, N., et al. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry. [Link]

-

National Institutes of Health. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. [Link]

Sources

An In-Depth Technical Guide to 3-Methylcatechol-d3: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3-Methylcatechol-d3 (3-MC-d3), a deuterated analog of the important organic compound 3-Methylcatechol. As the use of stable isotope-labeled compounds becomes increasingly vital in pharmaceutical research and development, a thorough understanding of their characteristics is paramount. This document consolidates essential data for researchers, offering insights into the practical application of 3-MC-d3 as an internal standard in mass spectrometry-based bioanalysis and as a tool for investigating kinetic isotope effects in drug metabolism studies. The information presented herein is grounded in established scientific principles and supported by references to authoritative sources.

Introduction: The Significance of Deuterated Compounds in Modern Research

In the landscape of contemporary drug discovery and development, the strategic incorporation of stable isotopes, particularly deuterium, into drug molecules and analytical standards has emerged as a powerful tool.[1] This process, known as deuteration, involves the replacement of one or more hydrogen atoms with deuterium, the stable, heavier isotope of hydrogen. While chemically similar to their non-deuterated counterparts, deuterated compounds exhibit a subtle but significant difference in mass. This seemingly minor alteration can have profound effects on a molecule's physicochemical and metabolic properties, offering distinct advantages in various research applications.[2]

This compound is the deuterated form of 3-methylbenzene-1,2-diol, a compound of interest in organic synthesis and as a metabolite of certain xenobiotics. The introduction of three deuterium atoms onto the methyl group of 3-Methylcatechol creates a valuable tool for researchers. This guide will delve into the core physicochemical properties of this compound, provide a plausible synthetic route, and explore its critical applications in enhancing the precision of analytical measurements and elucidating metabolic pathways.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 3-Methylcatechol (Non-deuterated) | Data Source |

| Chemical Structure | C₇H₅D₃O₂ | C₇H₈O₂ | - |

| CAS Number | 1189946-33-5 (representative) | 488-17-5 | [3] |

| Molecular Weight | 127.16 g/mol | 124.14 g/mol | [4] |

| Appearance | Assumed to be a white to off-white or brown-grey crystalline powder | White to Light yellow powder to crystal or brown-grey crystalline powder | [3][5] |

| Melting Point | Estimated: 65-68 °C | 65-68 °C (lit.) | [3] |

| Boiling Point | Estimated: 241 °C | 241 °C (lit.) | [3] |

| Solubility | Estimated to be soluble in water and slightly soluble in acetonitrile, benzene, and chloroform. | Soluble in water; Slightly soluble in Acetonitrile, Benzene, Chloroform. | [3] |

| pKa | Estimated: ~9.91 | 9.91 ± 0.10 (Predicted) | [3] |

Note: The physicochemical properties for this compound are largely extrapolated from the data available for 3-Methylcatechol. It is always recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[4]

Synthesis of this compound: A Plausible Synthetic Approach

The synthesis of this compound can be achieved through a targeted d3-methylation of a suitable catechol precursor. A general and efficient method for the d3-methylation of phenols has been reported, which can be adapted for this specific synthesis.[6]

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A General Procedure for d3-Methylation of Phenols [6]

This protocol describes a general method for the d3-methylation of phenols, which can be adapted for the synthesis of this compound from a suitable precursor.

-

Reaction Setup: To a solution of the precursor phenol (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

-

Addition of Deuterated Reagent: Add the deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research, primarily as an internal standard for quantitative analysis and in the study of reaction mechanisms through the kinetic isotope effect.

Application as an Internal Standard in Mass Spectrometry

The Principle: In quantitative analysis using mass spectrometry (e.g., LC-MS/MS), an internal standard is a compound of known concentration that is added to samples. It is used to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer.[7] this compound is an excellent internal standard for the quantification of 3-Methylcatechol because it co-elutes chromatographically with the analyte and exhibits similar ionization efficiency, but has a distinct mass-to-charge ratio (m/z).[8]

Diagram 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: A typical workflow for bioanalytical quantification using a deuterated internal standard.

Experimental Protocol: Quantification of 3-Methylcatechol in a Biological Matrix

-

Preparation of Stock Solutions: Prepare stock solutions of 3-Methylcatechol (the analyte) and this compound (the internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 3-Methylcatechol stock solution into a blank biological matrix (e.g., human plasma) to achieve a range of concentrations.

-

Sample Preparation: To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a constant amount of the this compound internal standard solution.

-

Extraction: Perform a sample clean-up procedure, such as protein precipitation with acetonitrile or solid-phase extraction, to remove interfering matrix components.

-

LC-MS/MS Analysis: Inject the extracted samples onto an appropriate liquid chromatography system coupled to a tandem mass spectrometer. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both 3-Methylcatechol and this compound.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of 3-Methylcatechol to the peak area of this compound against the concentration of 3-Methylcatechol for the calibration standards. Determine the concentration of 3-Methylcatechol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application in Kinetic Isotope Effect Studies

The Principle: The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[9] The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate. By measuring the KIE (kH/kD), researchers can gain valuable insights into reaction mechanisms.[10]

In drug metabolism studies, deuteration of a metabolically labile site can slow down the rate of metabolism, which can be a strategy to improve a drug's pharmacokinetic profile.[1] this compound can be used as a substrate to study the KIE of enzymes that metabolize the methyl group of 3-Methylcatechol, such as certain cytochrome P450 enzymes.

Diagram 3: The Concept of the Kinetic Isotope Effect

Caption: A simplified representation of the kinetic isotope effect.

Experimental Protocol: In Vitro Metabolic Stability Assay to Determine KIE

-

Incubation Setup: Prepare incubation mixtures containing a source of metabolic enzymes (e.g., human liver microsomes), a cofactor regenerating system (e.g., NADPH regenerating system), and a buffer (e.g., phosphate buffer, pH 7.4).

-

Substrate Addition: Initiate the metabolic reaction by adding either 3-Methylcatechol or this compound to the incubation mixtures at a known concentration.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to measure the amount of remaining 3-Methylcatechol or this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining substrate versus time for both the deuterated and non-deuterated compounds. The slope of the line represents the rate constant (k). The KIE is calculated as the ratio of the rate constants (kH/kD).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety precautions for the non-deuterated 3-Methylcatechol should be strictly followed. 3-Methylcatechol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its utility as an internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. Furthermore, its application in kinetic isotope effect studies provides a powerful means to investigate reaction mechanisms and modulate metabolic pathways. This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering a solid foundation for its effective use in a research setting. As the demand for highly specific and sensitive analytical methods continues to grow, the importance of deuterated compounds like this compound in advancing scientific knowledge and drug development is undeniable.

References

-

Gagné, S., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1477-1484. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 163-174. [Link]

-

Zimman, A., & Waterhouse, A. L. (2002). Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside. Journal of Agricultural and Food Chemistry, 50(8), 2429–2431. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

-

Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 10-17. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. (2010). Drug News & Perspectives, 23(6), 398. [Link]

-

Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1). [Link]

-

The kinetic isotope effect in the search for deuterated drugs. (2010). Drug news & perspectives, 23(6), 398. [Link]

-

Kittaka, A., et al. (2007). Creative synthesis of novel vitamin D analogs for health and disease. The Journal of steroid biochemistry and molecular biology, 103(3-5), 269–276. [Link]

-

Wang, Y., et al. (2023). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature communications, 14(1), 7729. [Link]

-

Yamashita, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Metabolites, 12(4), 329. [Link]

-

González-Bande, C., et al. (2020). Relevant Developments in the Use of Three-Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Chemistry (Weinheim an der Bergstrasse, Germany), 26(56), 12756–12781. [Link]

-

Szybalska, M., et al. (2013). Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. The Journal of steroid biochemistry and molecular biology, 136, 17–22. [Link]

-

McIntire, W. S., et al. (1987). Steady-state and stopped-flow kinetic measurements of the primary deuterium isotope effect in the reaction catalyzed by p-cresol methylhydroxylase. Biochemistry, 26(13), 4107–4117. [Link]

Sources

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Methylcatechol | 488-17-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-Methylcatechol | CymitQuimica [cymitquimica.com]

- 6. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methylcatechol 98 488-17-5 [sigmaaldrich.com]

The Definitive Guide to 3-Methylcatechol-d3: An Essential Tool in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylcatechol-d3, a deuterated analog of 3-Methylcatechol, focusing on its molecular properties and critical role in modern analytical chemistry. Designed for professionals in research and drug development, this document delves into the practical applications and underlying scientific principles that make this compound an indispensable internal standard for mass spectrometry-based quantification.

Introduction: The Significance of Deuterated Standards

In the landscape of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, accuracy and precision are paramount. Isotope dilution mass spectrometry (IDMS) is a gold standard technique for achieving the highest level of accuracy. This method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

3-Methylcatechol is a significant metabolite of toluene, a widely used industrial solvent and a common environmental pollutant. Accurate measurement of its metabolites is crucial for toxicological studies, environmental monitoring, and understanding the metabolic pathways of aromatic hydrocarbons. This compound, with its three deuterium atoms, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 3-Methylcatechol.

Physicochemical Properties: this compound vs. 3-Methylcatechol

The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to the native 3-Methylcatechol. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, while being distinguishable by its mass in a mass spectrometer.

| Property | This compound | 3-Methylcatechol |

| Molecular Formula | C₇H₅D₃O₂ | C₇H₈O₂[1][2][3][4] |

| Molecular Weight | 127.16 g/mol | 124.14 g/mol [1][2][3] |

| Appearance | White to off-white solid | Brown-grey crystalline powder[1] |

| Melting Point | Not specified, but expected to be very similar to the non-deuterated form | 65-68 °C[1] |

| Boiling Point | Not specified, but expected to be very similar to the non-deuterated form | 241 °C[1] |

| Storage Conditions | -20°C for long-term storage[5][6] | 2-8°C[1][2] |

The Role of this compound in Isotope Dilution Mass Spectrometry

The core principle behind using this compound as an internal standard is to correct for the loss of the analyte during sample processing and for variations in instrument response. By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, any subsequent losses will affect both the analyte and the standard equally. The ratio of the analyte to the internal standard is then measured by the mass spectrometer, which remains constant regardless of sample loss. This allows for highly accurate and precise quantification.

The selection of a deuterated internal standard is a critical experimental choice. The deuterium atoms increase the mass of the molecule without significantly altering its chemical behavior. This ensures that the deuterated standard co-elutes with the native analyte in chromatographic systems like Gas Chromatography (GC) or Liquid Chromatography (LC), a crucial factor for accurate quantification.

Experimental Workflow: Quantification of 3-Methylcatechol in Biological Samples

The following is a representative, detailed protocol for the quantification of 3-Methylcatechol in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This workflow is a synthesis of established methods for the analysis of cresols and other toluene metabolites.

Rationale for Experimental Choices

-

Enzymatic Hydrolysis: In biological systems, metabolites like 3-Methylcatechol are often conjugated to glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Enzymatic hydrolysis with β-glucuronidase/sulfatase is necessary to cleave these conjugates and measure the total concentration of the metabolite.

-

Liquid-Liquid Extraction (LLE): LLE is a robust method for isolating the analyte from the complex urine matrix. The choice of an organic solvent like ethyl acetate is based on its ability to efficiently extract phenolic compounds.

-

Derivatization: Phenolic compounds like 3-Methylcatechol can be challenging to analyze directly by GC due to their polarity and potential for adsorption in the GC system. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers, improving chromatographic peak shape and thermal stability.

-

GC-MS Analysis: GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high selectivity and sensitivity for detection. The use of Selected Ion Monitoring (SIM) mode allows for the specific detection of the characteristic ions of the derivatized analyte and internal standard, further enhancing sensitivity and reducing interference from other compounds in the sample.

Step-by-Step Protocol

1. Sample Preparation and Hydrolysis: a. To 1 mL of urine in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard). b. Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0). c. Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia. d. Vortex the mixture and incubate at 37°C for 16 hours (overnight).

2. Extraction: a. After incubation, allow the sample to cool to room temperature. b. Add 2 mL of ethyl acetate to the tube. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer to a clean glass tube. f. Repeat the extraction (steps b-e) with another 2 mL of ethyl acetate and combine the organic layers.

3. Derivatization: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. b. To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Seal the tube and heat at 70°C for 30 minutes.

4. GC-MS Analysis: a. After cooling, inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Typical):

- Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. c. MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor (for TMS derivatives):

- 3-Methylcatechol-TMS: Determine the characteristic ions from a full scan spectrum (e.g., m/z 268 for the molecular ion).

- This compound-TMS: Determine the characteristic ions (e.g., m/z 271 for the molecular ion).

Data Analysis and Quantification

The concentration of 3-Methylcatechol in the sample is determined by creating a calibration curve. This is done by preparing a series of calibration standards with known concentrations of 3-Methylcatechol and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 3-Methylcatechol in the unknown samples is then calculated from their peak area ratios using the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 3-Methylcatechol using this compound as an internal standard.

Caption: Workflow for the quantification of 3-Methylcatechol.

Conclusion: A Critical Reagent for Accurate Bioanalysis

This compound is a vital tool for researchers and scientists engaged in the quantitative analysis of toluene metabolites. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for obtaining high-quality data. By understanding the physicochemical properties of this deuterated standard and the rationale behind the analytical workflow, professionals in drug development and environmental science can ensure the accuracy and validity of their findings. This guide serves as a foundational resource for the effective application of this compound in demanding analytical challenges.

References

-

PubChem. (n.d.). 3-Methylcatechol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl catechol. Retrieved from [Link]

-

ChemSrc. (2023, August 25). 3-Methylcatechol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from [Link]

Sources

- 1. 3-Methylcatechol | 488-17-5 [chemicalbook.com]

- 2. 3-Methylcatechol 98 488-17-5 [sigmaaldrich.com]

- 3. 3-Methylcatechol 98 488-17-5 [sigmaaldrich.com]

- 4. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Methylcatechol | TargetMol [targetmol.com]

A Technical Guide to the Isotopic Purity and Labeling Efficiency of 3-Methylcatechol-d3

This guide provides an in-depth technical analysis of 3-Methylcatechol-d3, a deuterated analog of 3-Methylcatechol.[1][2] It is designed for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.[3][4]

Introduction: The Critical Role of Isotopic Labeling

In modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards (SIL-ISs) are indispensable for achieving accurate and precise quantification.[5] The use of compounds like this compound, where three hydrogen atoms are replaced by deuterium, allows for the correction of variability during sample preparation and analysis, especially in complex biological matrices.[4] The efficacy of a SIL-IS is fundamentally dependent on its isotopic purity and the efficiency of the deuterium labeling process. High isotopic purity minimizes interference from the unlabeled analyte, ensuring the integrity of quantitative data.[5]

Synthesis and Isotopic Enrichment of this compound

The synthesis of deuterated aromatic compounds such as this compound often involves H-D (hydrogen-deuterium) exchange reactions.[6][7] These reactions are typically catalyzed by metals like palladium or platinum and utilize a deuterium source such as heavy water (D₂O).[7][8] The efficiency of these methods is crucial for achieving a high degree of deuterium incorporation. Modern flow synthesis techniques can enhance reaction efficiency and reduce the consumption of expensive deuterium sources.[6]

The molecular formula for this compound is C₇H₅D₃O₂, with a molecular weight of approximately 127.16 g/mol .[9] The three deuterium atoms are typically introduced at specific, stable positions on the molecule to prevent back-exchange under analytical conditions.

Analytical Methodologies for Purity and Efficiency Assessment

A dual-pronged approach utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for comprehensively characterizing the isotopic purity and labeling efficiency of this compound.[10]

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[11][12] It allows for the clear distinction between the deuterated compound and its corresponding unlabeled isotopologues.[13]

Experimental Protocol: Isotopic Purity by LC-HR-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water). A concentration of approximately 1 µg/mL is often sufficient.[13]

-

Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. While extensive chromatography is not required for a pure standard, it ensures that any potential impurities do not interfere with the analysis.

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is suitable for phenolic compounds like 3-Methylcatechol.

-

Scan Mode: Acquire data in full scan mode to observe the entire isotopic cluster of the deprotonated molecule, [M-H]⁻.

-

Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks from potential interferences.

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peak of the unlabeled 3-Methylcatechol (d₀) and the this compound (d₃) species.

-

Integrate the peak areas of the isotopic ions.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d₃) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃))] x 100

-

Causality in Experimental Choices: The choice of ESI is based on its soft ionization nature, which minimizes fragmentation and preserves the molecular ion for accurate isotopic distribution analysis. High resolution is critical to differentiate the labeled compound from naturally occurring isotopes (e.g., ¹³C) and to ensure accurate mass assignment.[13]

Diagram of the LC-MS Workflow for Isotopic Purity Analysis

Caption: Workflow for determining isotopic purity of this compound using LC-HR-MS.

While MS provides excellent quantitative data on isotopic distribution, NMR spectroscopy is unparalleled for determining the specific positions of the deuterium labels and assessing the labeling efficiency at each site.[14][15] For deuterated compounds, both ¹H (Proton) and ²H (Deuterium) NMR are highly informative.[16]

Experimental Protocol: Labeling Efficiency by NMR

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) that does not have signals overlapping with the analyte.

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides a direct measure of labeling efficiency.[16]

-

Integration of the remaining residual proton signals compared to the signals of non-deuterated positions allows for quantification.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.[14]

-

The chemical shifts in the ²H spectrum are nearly identical to those in the ¹H spectrum, allowing for straightforward assignment of the deuterium positions.[14]

-

The presence of signals at the expected chemical shifts confirms the successful incorporation of deuterium at the desired locations.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integral of a signal from a non-labeled position (internal reference) to the integral of the residual signal at the labeled position.

-

Labeling Efficiency (%) = [1 - (Integral_labeled_position / Integral_unlabeled_position)] x 100 (after normalization)

-

Causality in Experimental Choices: ¹H NMR is a readily available and highly sensitive technique for observing the 'disappearance' of protons upon deuteration. ²H NMR, although less sensitive, provides direct and unambiguous evidence of deuterium incorporation and its chemical environment, serving as a crucial validation step.[14]

Diagram of the NMR Analysis Logic

Sources

- 1. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylcatechol - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. [Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. studymind.co.uk [studymind.co.uk]

Commercial suppliers and availability of 3-Methylcatechol-d3

An In-Depth Technical Guide to the Commercial Availability and Application of 3-Methylcatechol-d3 for Analytical Researchers

Abstract

This technical guide provides a comprehensive overview of this compound (3-MC-d3), a deuterated stable isotope-labeled internal standard critical for quantitative analysis in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document details the commercial landscape, outlines critical quality assessment criteria, and provides a field-proven protocol for its preparation and use. By synthesizing technical data with practical insights, this guide serves as an essential resource for ensuring accuracy and precision in analytical workflows that measure 3-Methylcatechol.

Foundational Principles: The Role of this compound in Quantitative Analysis

3-Methylcatechol, a methyl-substituted derivative of catechol, is a significant compound in various biological and environmental contexts.[1][2] It is recognized as a xenobiotic metabolite produced by certain bacteria and is relevant in studies of environmental degradation pathways and as a biomarker.[1][3] Accurate quantification of 3-Methylcatechol in complex matrices such as serum, soil, or industrial samples is paramount for meaningful research.

The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy hinges on the use of an appropriate internal standard (IS).[4] A stable isotope-labeled (SIL) internal standard is considered the ideal choice because its chemical and physical properties are nearly identical to the target analyte.[5] this compound, in which three hydrogen atoms on the methyl group are replaced with deuterium, serves this purpose perfectly. It co-elutes with the native (non-labeled) 3-Methylcatechol during chromatography and exhibits identical ionization behavior in the mass spectrometer source, but is differentiated by its higher mass.[6] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the highest degree of precision and accuracy in analytical results.[5]

Commercial Suppliers and Product Specifications

The procurement of high-quality this compound is the first critical step in any analytical protocol. Several reputable chemical suppliers offer this compound, though specifications such as purity, isotopic enrichment, and available quantities can vary. Researchers must carefully evaluate these parameters to select a product that meets the stringent requirements of their assay.

Below is a comparative summary of offerings from prominent commercial suppliers. It is essential to consult the supplier's website and Certificate of Analysis for the most current lot-specific data.

| Supplier | Product/Catalogue No. | CAS Number | Chemical Purity | Isotopic Enrichment/Purity | Available Quantities |

| Santa Cruz Biotechnology, Inc. | sc-224403 (example) | 1189946-33-5 | Varies by lot | Varies by lot | Inquire |

| MedChemExpress | HY-W012814S | 83719-41-9 (for 4-MC-d3, illustrates typical specs) | ≥98% (HPLC)[7] | ≥97%[7] | 1mg, 5mg, 10mg |

| Sigma-Aldrich (Merck) | M34006 (non-labeled) | 488-17-5 (non-labeled) | ≥98%[8][9][10] | N/A | 25g (non-labeled)[8][11] |

| Toronto Research Chemicals (TRC) | M297802 (example) | 1189946-33-5 | Varies by lot | Varies by lot | Inquire |

Note: The CAS number for the deuterated compound can sometimes be inconsistently listed; researchers should verify with the supplier. The non-deuterated CAS is 488-17-5.[8][12][13][14] Data for some suppliers may be illustrative based on similar deuterated compounds if direct specifications are not publicly available.

Quality Assessment: A Guide to Interpreting the Certificate of Analysis

The Certificate of Analysis (CoA) is a critical document that provides lot-specific data on the quality and purity of the chemical standard.[15][16] A thorough evaluation of the CoA is a non-negotiable step to ensure the integrity of your analytical results.

Key Parameters to Scrutinize:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This value indicates the percentage of the desired compound relative to any chemical impurities. For use as an internal standard, a purity of >98% is highly recommended.[7]

-

Isotopic Purity/Enrichment: This is arguably the most crucial parameter for a SIL standard. It measures the percentage of the deuterated molecule (d3) relative to other isotopic forms (d0, d1, d2). High isotopic enrichment (ideally >97%) is essential to prevent signal interference from the standard contributing to the analyte's signal (crosstalk).[7][16]

-

Identity Confirmation: The CoA should confirm the compound's structure, usually through Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This verifies that you have received the correct molecule.[16]

-

Solubility and Storage Conditions: The CoA or accompanying technical documentation will provide guidance on appropriate solvents and long-term storage conditions to maintain the compound's stability.[7][10][13] Common storage is at 2-8°C or -20°C.[7][10][13]

Experimental Workflow and Protocols

Proper handling and preparation of the this compound internal standard are fundamental to its effective use. The following section details a validated workflow from initial receipt to final use in sample analysis.

Overall Internal Standard Workflow

The following diagram illustrates the logical flow for the preparation and use of a this compound internal standard.

Caption: Workflow for preparing and using this compound.

Step-by-Step Protocol for Standard Preparation

This protocol describes the preparation of a 1.0 mg/mL primary stock solution and a subsequent 10 ng/mL working solution.

A. Safety Precautions:

-

Always handle this compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

-

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.[17][18][19] The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][18][19]

B. Materials:

-

This compound solid

-

Analytical balance (readable to at least 0.01 mg)

-

LC/MS-grade methanol or acetonitrile

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated micropipettes

-

Amber glass vials for storage

C. Procedure for 1.0 mg/mL Stock Solution:

-

Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid into a 1.0 mL Class A volumetric flask.

-

Solubilization: Add approximately 0.7 mL of LC/MS-grade methanol. Vortex gently until the solid is completely dissolved.

-

Final Volume: Bring the flask to the 1.0 mL mark with methanol. Cap and invert the flask 10-15 times to ensure a homogenous solution.

-

Transfer & Storage: Transfer the solution to a clearly labeled amber glass vial. Store at -20°C. This stock solution should be stable for several months.[20]

D. Procedure for 10 ng/mL Working Solution: This requires a two-step serial dilution.

-

Intermediate Dilution (1 µg/mL): Pipette 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with your initial mobile phase solvent (e.g., 50:50 methanol:water). This creates a 1.0 µg/mL intermediate solution.

-

Final Working Solution (10 ng/mL): Pipette 1.0 mL of the 1.0 µg/mL intermediate solution into a 100 mL volumetric flask. Dilute to the mark with the same solvent. This yields the final 10 ng/mL working solution, which is typically added directly to samples before extraction.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of its unlabeled analogue. The selection of a reliable commercial supplier is the foundational step, which must be followed by a rigorous evaluation of the Certificate of Analysis to confirm chemical and isotopic purity. By implementing the structured workflow and meticulous preparation protocols detailed in this guide, scientists can leverage the power of stable isotope dilution to generate highly reliable and reproducible data, thereby enhancing the integrity and impact of their research in drug development and other scientific fields.

References

-

Wageningen University & Research. (n.d.). PRODUCTION OF CATECHOLS. Retrieved from [Link][21]

-

National Center for Biotechnology Information. (n.d.). 3-Methylcatechol. PubChem Compound Database. Retrieved from [Link][1]

-

Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from [Link][2]

-

Chemsrc. (n.d.). 3-Methylcatechol | CAS#:488-17-5. Retrieved from [Link][3]

-

The Good Scents Company. (n.d.). 3-methyl catechol. Retrieved from [Link][22]

-

National Institutes of Health. (2013). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites. Retrieved from [Link][20]

-

Bioanalysis Zone. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link][5]

-

PubMed. (2019). Need of a Dedicated Isotopic Internal Standard for Accurate 3-epi-25(OH)D3 Quantification by LC-MS/MS. Retrieved from [Link][4]

-

MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link][6]

Sources

- 1. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylcatechol - Wikipedia [en.wikipedia.org]

- 3. 3-Methylcatechol | CAS#:488-17-5 | Chemsrc [chemsrc.com]

- 4. Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. mdpi.com [mdpi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 3-甲基邻苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-甲基邻苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-メチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sigma Aldrich 3-Methylcatechol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. 488-17-5|3-Methylcatechol|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 13. 3-Methylcatechol | 488-17-5 [chemicalbook.com]

- 14. 3-Methylcatechol | CymitQuimica [cymitquimica.com]

- 15. scbt.com [scbt.com]

- 16. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. 3-methyl catechol, 488-17-5 [thegoodscentscompany.com]

The Dual Facets of 3-Methylcatechol: From Environmental Marker to Metabolic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Methylcatechol, a seemingly simple dihydroxylated aromatic compound, holds a significant position at the crossroads of environmental science, microbiology, and mammalian toxicology. As a component of wood smoke and a key intermediate in the microbial degradation of ubiquitous aromatic pollutants such as toluene, its presence in various ecosystems is a critical indicator of both natural and anthropogenic activities. For drug development professionals and toxicologists, understanding the metabolic fate of the catechol moiety is paramount, as its bioactivation or detoxification can have profound implications for xenobiotic efficacy and safety. This guide provides a comprehensive technical overview of the natural occurrence of 3-methylcatechol, delves into the intricacies of its microbial and mammalian metabolism, and discusses its toxicological significance and application as a biomarker. Detailed experimental protocols for its analysis are also presented to equip researchers with the practical knowledge to investigate this multifaceted molecule.

Natural Occurrence and Environmental Significance

3-Methylcatechol is a white solid organic compound with the chemical formula CH₃C₆H₃(OH)₂. While the 3-methylcatechol structural motif is relatively rare in complex natural products, its presence in the environment is primarily linked to two major sources: biomass combustion and microbial metabolism.

-

Biomass Combustion: 3-Methylcatechol is a known constituent of aerosols generated from the combustion of wood.[1] Lignin, a primary component of wood, is structurally related to 3-methylcatechol, and its incomplete combustion during events like forest fires or residential wood burning releases this and other phenolic compounds into the atmosphere.[1][2][3][4][5][6] These atmospheric aerosols can have significant impacts on air quality and climate.[7][8][9][10][11]

-

Microbial Metabolism of Aromatic Compounds: A significant natural source of 3-methylcatechol is the microbial breakdown of aromatic hydrocarbons, most notably toluene and xylenes.[12][13][14][15] Numerous soil and water-dwelling microorganisms, particularly bacteria from the genera Pseudomonas, Burkholderia, Acinetobacter, Nocardia, Alcaligenes, and Corynebacterium, utilize these compounds as carbon and energy sources.[1][12][13][16] In these metabolic pathways, toluene is first oxidized to form intermediates like cis-toluene dihydrodiol, which is then converted to 3-methylcatechol.[12]

Microbial Metabolism: A Hub for Aromatic Degradation

The microbial metabolism of 3-methylcatechol is a central process in the bioremediation of environments contaminated with aromatic hydrocarbons. Bacteria have evolved sophisticated enzymatic pathways to cleave the aromatic ring of 3-methylcatechol, funneling the resulting products into central metabolism. The initial step in this degradation is the ring cleavage, which can proceed via two primary routes: ortho (intradiol) cleavage and meta (extradiol) cleavage.

-

Intradiol (Ortho) Cleavage: This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This reaction is catalyzed by catechol 1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the substrate to form cis,cis-muconic acid derivatives.[1][13] In the case of 3-methylcatechol, this results in the formation of 2-methyl-cis,cis-muconic acid.

-

Extradiol (Meta) Cleavage: In this pathway, the bond adjacent to the two hydroxyl groups is cleaved by catechol 2,3-dioxygenase .[15][16] This reaction also incorporates both atoms of molecular oxygen and yields a hydroxymuconic semialdehyde. For 3-methylcatechol, this results in the formation of 2-hydroxy-6-oxo-2,4-heptadienoic acid.

The choice between these pathways is often species- or even strain-dependent. For instance, enzymes from Brevibacterium and Arthrobacter have been shown to exhibit only intradiol cleavage activity for 3-methylcatechol, whereas species of Acinetobacter, Pseudomonas, Nocardia, Alcaligenes, and Corynebacterium can utilize both intradiol and extradiol cleavage patterns.[1]

Below is a DOT language script visualizing the microbial metabolic pathways of 3-methylcatechol.

Caption: Microbial formation and degradation pathways of 3-methylcatechol.

Mammalian Metabolism: Detoxification and Bioactivation

In mammals, 3-methylcatechol is primarily encountered through inhalation of wood smoke or as a metabolite of ingested or inhaled xenobiotics like toluene. The mammalian metabolic machinery for catechols is well-established and aims to increase their water solubility to facilitate excretion. However, these pathways can also lead to the formation of reactive intermediates. The metabolism of 3-methylcatechol in mammals likely proceeds through the following key phases:

Phase I Metabolism: The initial formation of 3-methylcatechol from precursors like toluene is a Phase I reaction. Toluene is hydroxylated by cytochrome P450 (CYP) enzymes , primarily in the liver, to form cresols (o-, m-, and p-cresol).[4][6][7][8][17] Further hydroxylation of o-cresol can yield 3-methylcatechol.

Phase II Metabolism: Once formed, 3-methylcatechol undergoes Phase II conjugation reactions to enhance its polarity and facilitate its removal from the body.

-

Methylation: One of the hydroxyl groups of the catechol ring can be methylated by catechol-O-methyltransferase (COMT) to form guaiacol derivatives.[2][3][11]

-

Glucuronidation: A glucuronic acid moiety can be attached to one of the hydroxyl groups by UDP-glucuronosyltransferases (UGTs) .

-

Sulfation: A sulfonate group can be added by sulfotransferases (SULTs) .

These conjugated metabolites are then readily excreted in the urine.

However, a critical aspect of catechol metabolism is the potential for bioactivation . The catechol moiety can be oxidized to a highly reactive ortho-quinone. This two-electron oxidation can be catalyzed by enzymes like tyrosinase or peroxidases and can also occur through redox cycling.[18] These quinones are electrophilic and can react with cellular nucleophiles, including DNA and proteins, leading to cytotoxicity and genotoxicity.[19] The formation of these reactive quinone species is a significant concern in the toxicology of many catechol-containing compounds, including certain drugs and natural products.

The following DOT script illustrates the mammalian metabolic pathways of 3-methylcatechol.

Caption: Mammalian metabolism of 3-methylcatechol, showing both detoxification and bioactivation pathways.

Toxicological Profile and Health Effects

The toxicology of 3-methylcatechol is intrinsically linked to its chemical properties as a phenol and a catechol.

-

Acute Toxicity: 3-Methylcatechol is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also an irritant to the eyes, skin, and respiratory system.[1] Ingestion can lead to a range of systemic effects, including damage to the digestive system, profuse sweating, nausea, vomiting, and in severe cases, convulsions and coma.[1]

-

Genotoxicity and Carcinogenicity: While specific data on the genotoxicity of 3-methylcatechol is limited, the potential for catechols to be oxidized to reactive quinones raises concerns.[19] These quinones can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The International Agency for Research on Cancer (IARC) has determined that catechol itself is not classifiable as to its carcinogenicity in humans, but it has been shown to induce forestomach hyperplasia in animal studies.[20]

-

Ecological Toxicity: 3-Methylcatechol exhibits ecological toxicity, with reported LC50 values of 11.83 mg/L for fish and an EC50 of 3.61 mg/L for green algae.[21]

3-Methylcatechol as a Biomarker of Exposure

The detection of 3-methylcatechol or its metabolites in biological fluids can serve as a biomarker of exposure to its precursors, particularly toluene.[22] Urinary o-cresol, a metabolite of toluene, is a well-established biomarker for toluene exposure.[9][22] Given that 3-methylcatechol is a downstream metabolite of o-cresol, its presence could also indicate toluene exposure. However, dietary sources of catechols can confound the interpretation of results, as these compounds are found in coffee, beer, and cocoa powder.[23] Therefore, when using 3-methylcatechol as a biomarker, it is crucial to consider and control for dietary intake.

Analytical Methodologies: A Practical Guide

The accurate quantification of 3-methylcatechol in environmental and biological matrices is essential for exposure assessment and metabolic studies. The following provides a general workflow for the analysis of 3-methylcatechol in urine.

Sample Preparation: Hydrolysis of Conjugates

In urine, 3-methylcatechol is primarily present as glucuronide and sulfate conjugates.[24] Therefore, a hydrolysis step is necessary to release the free form for analysis.

Protocol: Enzymatic Hydrolysis of Urinary Conjugates

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3-methylcatechol).

-

Add a solution of β-glucuronidase and sulfatase enzymes.

-

Incubate the mixture at 37°C for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

-

Acidify the sample to a pH of approximately 5.

Extraction: Isolation of 3-Methylcatechol

Following hydrolysis, 3-methylcatechol needs to be extracted from the aqueous urine matrix.

Protocol: Liquid-Liquid Extraction (LLE)

-

To the hydrolyzed and acidified urine sample, add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of 3-methylcatechol into the organic phase.

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Derivatization (for GC analysis)

For analysis by gas chromatography (GC), the polar hydroxyl groups of 3-methylcatechol need to be derivatized to increase volatility and improve chromatographic performance.

Protocol: Silylation

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.

Instrumental Analysis

The derivatized or underivatized extract can be analyzed by either GC or high-performance liquid chromatography (HPLC).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of the silylated derivative of 3-methylcatechol.[24] The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors can also be used for the analysis of underivatized 3-methylcatechol.[5][25][26]

-

UV Detection: Provides good sensitivity for aromatic compounds.

-

Electrochemical Detection: Offers high sensitivity and selectivity for electroactive compounds like catechols.

-

Fluorescence Detection: Can be used for native fluorescence of catechol compounds.[25]

-

Tandem Mass Spectrometry (LC-MS/MS): Provides the highest level of sensitivity and specificity.

-

The following DOT script outlines the analytical workflow for 3-methylcatechol in urine.

Caption: A typical analytical workflow for the determination of 3-methylcatechol in urine samples.

Conclusion and Future Perspectives

3-Methylcatechol is a molecule of considerable interest due to its widespread environmental presence and its role as a key metabolic intermediate. For environmental scientists, it serves as an important marker for pollution from aromatic hydrocarbons and biomass burning. For toxicologists and drug development professionals, the metabolic fate of 3-methylcatechol and other catechols is a critical area of study, as the balance between detoxification and bioactivation can determine the safety profile of a xenobiotic.

Future research should focus on several key areas:

-

Quantitative Exposure Assessment: Developing more robust and high-throughput analytical methods to accurately quantify 3-methylcatechol and its metabolites in large-scale epidemiological studies.

-

Mammalian Metabolism in Detail: Further elucidating the specific roles of different CYP, UGT, and SULT isoforms in the metabolism of 3-methylcatechol to better predict inter-individual variability in its disposition and toxicity.

-

Toxicological Mechanisms: Investigating the precise mechanisms of 3-methylcatechol-induced toxicity, including its potential for genotoxicity and carcinogenicity, through in vitro and in vivo studies.

-

Bioremediation Strategies: Genetically engineering microorganisms with enhanced capabilities for 3-methylcatechol degradation for more effective bioremediation of contaminated sites.

By continuing to unravel the complexities of 3-methylcatechol's natural occurrence and metabolism, the scientific community can better understand its impact on environmental and human health, and leverage this knowledge for improved pollution control, disease prevention, and the development of safer medicines.

References

-

3-Methylcatechol. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

PRODUCTION OF CATECHOLS. (n.d.). WUR eDepot. Retrieved January 15, 2026, from [Link]

-

Concentration of 3-methylcatechol as substrate and its transformation... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Bioproduction of 3-Methylcatechol from Toluene in a Two-Phase (Organic-Aqueous) System by a Genetically Modified Solvent-Tolerant Pseudomonas putida Strain T-57. (2007). Journal of Environmental Biotechnology, 7(1), 39–44.

- Carmella, S. G., & Hecht, S. S. (1982). Quantitative analysis of catechol and 4-methylcatechol in human urine. Food and Chemical Toxicology, 20(5), 587–590.

-

Proposed pathways for the conversion of toluene to methylcatechols (A)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- van der Meer, J. R., de Vos, W. M., Harayama, S., & Zehnder, A. J. (1992). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene. Applied and Environmental Microbiology, 58(5), 1594–1601.

- Seeger, A., Klawitter, J., & Kretzschmar, G. (2002). The influence of metabolism on the genotoxicity of catechol estrogens in three cultured cell lines. Toxicology Letters, 133(2-3), 151–160.

- Lee, C., & Riddick, D. S. (2012). The Role of Cytochrome P450–Dependent Metabolism in the Regulation of Mouse Hepatic Growth Hormone Signaling Components and Target Genes by 3-Methylcholanthrene. Journal of Pharmacology and Experimental Therapeutics, 343(2), 433–443.

-

Showing Compound 3-Methylcatechol (FDB000357). (n.d.). FooDB. Retrieved January 15, 2026, from [Link]

- Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract. (2023). Toxics, 11(12), 999.

-

Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

What's the importance of cytochrome P450 metabolism?. (n.d.). Optibrium. Retrieved January 15, 2026, from [Link]

- Davydov, D. R. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Expert Opinion on Drug Metabolism & Toxicology, 7(5), 583–597.

-

Analytical methods for determining urinary catecholamines in healthy subjects. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.

- Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. Comprehensive Toxicology, 1-28.

- Inoue, O., Seiji, K., Watanabe, T., Kasahara, M., Nakatsuka, H., & Ikeda, M. (2002). Comparative evaluation of biomarkers of occupational exposure to toluene. International Archives of Occupational and Environmental Health, 75(1), 37–44.

- Toxicological Profile for Toluene. (2017).

-

Methylenedioxypyrovalerone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Dobslaw, D., & Engesser, K. H. (2015). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. Applied Microbiology and Biotechnology, 99(19), 8145–8158.

- Dal-Cim, T. S., Molz, S., & Tasca, C. I. (2013). Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite. Chemical Research in Toxicology, 26(4), 585–595.

- Toluene ToxGuide. (2017).

-

CATECHOL 1. Exposure Data. (n.d.). IARC Publications. Retrieved January 15, 2026, from [Link]

- 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects. (2019). Planta Medica, 85(11/12), 925–932.

-

Bioproduction of 3-Methylcatechol from Toluene in a Two-Phase (Organic-Aqueous) System by a Genetically Modified Solvent-Tolerant Pseudomonas putida Strain T-57. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Analytical Procedures Used in Examining Human Urine Samples. (2012). Polish Journal of Environmental Studies, 21(5), 1325–1341.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of catecholamines by catechol-O-methyltransferase in cells expressing recombinant catecholamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. optibrium.com [optibrium.com]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Comparative evaluation of biomarkers of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 12. The metabolism and excretion of 3-O-methyl-(+)-catechin in the rat, mouse, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methylcatechol - Wikipedia [en.wikipedia.org]

- 14. 3-methyl catechol, 488-17-5 [thegoodscentscompany.com]

- 15. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Cytochrome P450–Dependent Metabolism in the Regulation of Mouse Hepatic Growth Hormone Signaling Components and Target Genes by 3-Methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The influence of metabolism on the genotoxicity of catechol estrogens in three cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. Showing Compound 3-Methylcatechol (FDB000357) - FooDB [foodb.ca]

- 24. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pjoes.com [pjoes.com]

Role of 3-methylcatechol in microbial degradation pathways

An In-Depth Technical Guide to the Role of 3-Methylcatechol in Microbial Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

3-Methylcatechol, a dihydroxylated derivative of toluene, stands as a critical nexus in the microbial degradation of a wide array of aromatic compounds. Its strategic position as a central intermediate makes it a focal point for research in bioremediation, industrial biocatalysis, and metabolic engineering. This technical guide provides a comprehensive exploration of the multifaceted role of 3-methylcatechol in microbial catabolism. We will delve into the enzymatic pathways responsible for its formation and subsequent degradation, the intricate genetic regulatory networks that govern these processes, and the key experimental methodologies employed to investigate them. By synthesizing fundamental principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness and manipulate these microbial systems for a variety of applications.

PART 1: The Centrality of 3-Methylcatechol in Aromatic Catabolism